14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
Overview
Description
14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a chemical compound characterized by the presence of a nitrophenoxy group attached to a tetraoxatetradecan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol typically involves the reaction of 4-nitrophenol with a suitable polyether chain. One common method includes the nucleophilic substitution reaction where 4-nitrophenol reacts with a polyether halide under basic conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine (TEA) are typical reagents.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted ethers and esters .
Scientific Research Applications
14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which 14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol exerts its effects involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, altering their activity. The polyether chain allows for the formation of stable complexes with other molecules, facilitating their transport and delivery within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl acetate
- 4-Nitrophenyl phosphate
- 4-Nitrophenyl chloroformate
Uniqueness
14-(4-Nitrophenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is unique due to its polyether backbone, which imparts flexibility and enhances its solubility in various solvents. This makes it particularly useful in applications where solubility and stability are critical .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO8/c18-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-16-3-1-15(2-4-16)17(19)20/h1-4,18H,5-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJFLAYNIVHGLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCOCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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